(S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol is a chiral compound that belongs to the class of beta blockers and antidepressants. It is recognized for its role as an impurity in pharmaceutical formulations, particularly in the synthesis of Duloxetine, a medication used to treat major depressive disorder and generalized anxiety disorder. The compound's molecular formula is , with a molecular weight of approximately 185.29 g/mol. Its structure features a dimethylamino group, a thiophene ring, and an alcohol functional group, which contribute to its pharmacological properties.
This compound can be sourced from various chemical suppliers and is classified primarily as an impurity reference material in pharmaceutical applications. It is also categorized under cardiac drugs and beta blockers, as well as antidepressants. The compound is often utilized in research settings for quality control and validation of drug formulations.
The synthesis of (S)-3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol can be achieved through several methods. One notable approach involves the reduction of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride using hydrogen in the presence of catalysts under controlled conditions.
Technical Details:
The molecular structure of (S)-3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol can be represented using various structural formulas:
CN(C)CC[C@H](O)c1cccs1
InChI=1S/C9H15NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7-8,11H,5-6H2,1-2H3/t8-/m0/s1
The compound exhibits chirality due to the presence of a stereogenic center at the carbon atom attached to the hydroxyl group. This chirality is crucial for its biological activity.
(S)-3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions typical for alcohols and amines:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or for synthesizing derivatives.
The mechanism of action of (S)-3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol primarily involves its interaction with neurotransmitter systems in the brain:
These actions are essential in its therapeutic applications for treating depression and anxiety disorders.
The physical and chemical properties of (S)-3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 185.29 g/mol |
Melting Point | 74 - 76 °C |
Boiling Point | 290.1 °C at 760 mmHg |
Density | 1.1 g/cm³ |
Flash Point | 129.3 °C |
LogP | 0.97 |
These properties are critical for understanding the compound's behavior in various environments and its suitability for pharmaceutical applications .
(S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol has several scientific uses:
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2